molecular formula C20H20N2O5S B11553649 (5E)-3-[(phenylamino)methyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-[(phenylamino)methyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11553649
M. Wt: 400.4 g/mol
InChI Key: YEDVJPUJLNNTQO-GZTJUZNOSA-N
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Description

(5E)-3-[(phenylamino)methyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenylamino group, and a trimethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(phenylamino)methyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, followed by the addition of phenylamine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions would be carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(phenylamino)methyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or slightly alkaline conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-3-[(phenylamino)methyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-[(phenylamino)methyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds such as pioglitazone and rosiglitazone, which are used in the treatment of diabetes.

    Benzylidene Derivatives: Compounds with similar benzylidene structures, which may have comparable chemical properties.

Uniqueness

(5E)-3-[(phenylamino)methyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

(5E)-3-(anilinomethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H20N2O5S/c1-25-15-9-13(10-16(26-2)18(15)27-3)11-17-19(23)22(20(24)28-17)12-21-14-7-5-4-6-8-14/h4-11,21H,12H2,1-3H3/b17-11+

InChI Key

YEDVJPUJLNNTQO-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=O)S2)CNC3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CNC3=CC=CC=C3

Origin of Product

United States

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